molecular formula C11H15BrO B8415425 4-Isobutoxybenzyl bromide

4-Isobutoxybenzyl bromide

Cat. No.: B8415425
M. Wt: 243.14 g/mol
InChI Key: ZFPNRZVSKASVRY-UHFFFAOYSA-N
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Description

4-Isobutoxybenzyl bromide is a chemical compound intended for research and development applications in a controlled laboratory environment. This product is strictly for professional use and is not intended for diagnostic or therapeutic uses. As a benzyl bromide derivative, this compound is typically valued in organic synthesis as a versatile alkylating agent or a building block for the introduction of the 4-isobutoxybenzyl group. Benzyl halides, such as this one, are commonly used in the synthesis of more complex molecules for pharmaceutical research, materials science, and the development of fine chemicals. The isobutoxy chain may influence the compound's lipophilicity, which can be a critical parameter in drug design and molecular recognition studies. Researchers are advised to consult the safety data sheet (SDS) before use and handle this compound with appropriate precautions, as it is likely a moisture-sensitive and potentially corrosive substance. Note: The specific properties, applications, and safety information for this compound were not available in the search results. The text above is based on the general characteristics of similar benzyl halide compounds. All information must be verified with experimental data and official sources before publication.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(bromomethyl)-4-(2-methylpropoxy)benzene

InChI

InChI=1S/C11H15BrO/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9H,7-8H2,1-2H3

InChI Key

ZFPNRZVSKASVRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CBr

Origin of Product

United States

Scientific Research Applications

Applications in Organic Synthesis

4-Isobutoxybenzyl bromide serves primarily as an intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : Due to its reactivity, it can be utilized to create more complex structures through nucleophilic substitution reactions. The presence of the isobutoxy group enhances steric properties, allowing for unique reaction pathways not available to simpler benzyl halides.
  • Functionalization of Aromatic Compounds : The bromine atom can act as a leaving group in various coupling reactions, facilitating the introduction of different functional groups into aromatic systems.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has potential applications due to its ability to modify biological molecules:

  • Precursor for Drug Candidates : It can be used as a building block for synthesizing pharmaceutical compounds. The unique properties of the isobutoxy group may influence the pharmacokinetics and biological activity of derived compounds.
  • Biological Activity Modulation : The compound's structure allows for modifications that could enhance or alter biological activity, potentially leading to new therapeutic agents.

Case Studies and Research Findings

  • Synthetic Pathways : Research has demonstrated that this compound can facilitate the synthesis of various biologically active compounds. For example, studies on difunctionalization reactions showed that derivatives could be effectively synthesized using this compound as an intermediate .
  • Pharmacological Studies : Investigations into the biological activity of compounds derived from this compound have indicated potential anticancer properties. For instance, modifications at the benzyl position have been linked to increased cytotoxicity against certain cancer cell lines .
  • Reactivity Patterns : The branched isobutoxy substituent affects both steric and electronic properties, leading to different reactivity patterns compared to simpler benzyl halides. This has been crucial in developing novel synthetic methodologies that leverage these unique characteristics .

Summary Table of Applications

Application Area Details
Organic SynthesisIntermediate for creating complex molecules and functionalizing aromatic compounds
Medicinal ChemistryPrecursor for drug candidates; potential for modifying biological activity
Case StudiesDemonstrated utility in difunctionalization reactions and pharmacological studies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic bromide undergoes S<sub>N</sub>1 and S<sub>N</sub>2 mechanisms depending on reaction conditions:

MechanismConditionsKey Features
S<sub>N</sub>1 Polar protic solvents (e.g., H<sub>2</sub>O, CH<sub>3</sub>OH)Carbocation intermediate stabilized by resonance with the aromatic ring . Rate-determining step involves C–Br bond cleavage.
S<sub>N</sub>2 Polar aprotic solvents (e.g., DMSO)Concerted mechanism favored by lower steric hindrance from the isobutoxy group .

Example Reaction:
Reaction with sodium iodide in acetone produces 4-isobutoxybenzyl iodide via S<sub>N</sub>2 displacement (80% yield) .

Elimination Reactions

Under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>), β-hydrogen elimination forms 4-isobutoxystyrene :

4 Isobutoxybenzyl bromideBase4 Isobutoxystyrene+HBr\text{4 Isobutoxybenzyl bromide}\xrightarrow{\text{Base}}\text{4 Isobutoxystyrene}+\text{HBr}

Key factors influencing elimination:

  • Temperature : ≥80°C promotes elimination over substitution

  • Steric effects : Branched isobutoxy group increases tendency for elimination

Oxidation Reactions

The benzylic position undergoes oxidation to carboxylic acids under strong conditions:

Oxidizing AgentProductConditionsYield (%)
KMnO<sub>4</sub>4-Isobutoxybenzoic acidH<sub>2</sub>O, 100°C92
CrO<sub>3</sub>4-IsobutoxybenzaldehydeAcetic acid, 60°C68

Mechanistic Insight : Initial hydrogen abstraction forms a benzyl radical, which reacts with Mn=O species in KMnO<sub>4</sub> to ultimately form the carboxylic acid .

Radical Bromination

Using N-bromosuccinimide (NBS) under radical initiation conditions introduces additional bromine atoms:

4 Isobutoxybenzyl bromideNBS CCl44 Isobutoxy dibromotoluene\text{4 Isobutoxybenzyl bromide}\xrightarrow[\text{h }]{\text{NBS CCl}_4}\text{4 Isobutoxy dibromotoluene}

Key Features :

  • Requires trace HBr for Br<sub>2</sub> generation

  • Radical chain mechanism proceeds through bromine radical intermediates

  • Selectivity influenced by benzylic C–H bond strength (89 kcal/mol)

Coupling Reactions in Medicinal Chemistry

The compound serves as a key building block in pharmaceutical syntheses:

Example : Synthesis of c-Myc inhibitors through Buchwald-Hartwig amination :

4 Isobutoxybenzyl bromide+4 Amino 3 isobutoxybenzoatePd catalystBis benzamide derivative\text{4 Isobutoxybenzyl bromide}+\text{4 Amino 3 isobutoxybenzoate}\xrightarrow{\text{Pd catalyst}}\text{Bis benzamide derivative}

Structure-Activity Relationship Findings :

  • Nitro-substituted derivatives show 40 nM IC<sub>50</sub> against c-Myc/Max dimerization

  • Replacement of nitro group with amine reduces activity by >90%

Comparative Reactivity Analysis

DerivativeRelative Reaction Rate (S<sub>N</sub>2)Oxidation Susceptibility
4-Methylbenzyl bromide1.0 (reference)Moderate
4-Isobutoxybenzyl bromide0.65High
4-Cyanobenzyl bromide1.8Low

The reduced S<sub>N</sub>2 reactivity compared to simpler benzyl bromides stems from steric hindrance by the isobutoxy group, while increased oxidation susceptibility relates to stabilization of the benzyl radical intermediate .

These reactions demonstrate the compound's versatility in synthetic chemistry, particularly in pharmaceutical applications where its electronic and steric properties enable selective modifications. Recent advances in flow chemistry using NBS/acetonitrile systems provide improved safety profiles for large-scale brominations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-Isobutoxybenzyl bromide with structurally related benzyl bromide derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Density (g/mL) Reactivity Profile Key Applications
This compound C₁₁H₁₅BrO₂ 263.14 ~1.25 (est.) Moderate reactivity (steric hindrance) Pharmaceutical intermediates
4-Methoxybenzyl bromide C₈H₉BrO 201.06 1.379 High reactivity (electron-donating methoxy) Drug synthesis, protecting groups
4-Nitrobenzyl bromide C₇H₆BrNO₂ 216.03 N/A Low reactivity (electron-withdrawing nitro) Nitration reactions, specialty chemicals
4-Bromobenzyl bromide C₇H₆Br₂ 249.93 N/A Moderate reactivity (electron-withdrawing Br) Cross-coupling reactions

Research Findings

  • A study () demonstrated that substituted benzyl bromides, including 4-methoxy derivatives, participate in efficient nucleophilic substitutions under mild conditions (e.g., reflux in acetonitrile). The steric bulk of this compound may necessitate longer reaction times or elevated temperatures compared to smaller substituents.
  • 4-Methoxybenzyl bromide has been utilized in synthesizing pyridinium salts for anticancer research, highlighting its role in drug discovery .

Preparation Methods

Reaction Mechanism and Conditions

The alcohol undergoes an SN2\text{S}_\text{N}2 displacement reaction with HBr, facilitated by the benzylic position’s susceptibility to nucleophilic attack. A typical procedure involves:

  • Reactants : 4-Isobutoxybenzyl alcohol (1 equiv), HBr (48% aqueous or 33% acetic acid solution, 1–20 equiv).

  • Solvent : Dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) or hexane.

  • Temperature : 25–40°C for 6–10 hours.

Yield and Purity

  • Yield : 86–91%.

  • Purity : >95% (confirmed via 1H NMR^1\text{H NMR}).
    This method’s advantages include operational simplicity and avoidance of hazardous byproducts. However, excess HBr must be neutralized post-reaction to prevent equipment corrosion.

Biphasic Bromination Using Sodium Percarbonate and Hydrogen Bromide

A patent by the European Patent Office (EP2513046B1) describes a biphasic system for brominating 4-isobutoxybenzyl derivatives. This method employs sodium percarbonate (Na2CO31.5H2O2\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2) and HBr, enabling efficient bromide ion transfer.

Procedure

  • Reactants : 4-Isobutoxybenzyl alcohol (1 equiv), HBr (1.5 equiv), sodium percarbonate (1.2 equiv).

  • Solvent : Hexane or 1,1,1-trichloroethane.

  • Conditions : Stirring at 25–40°C for 7–10 hours, followed by phase separation and crystallization.

Key Advantages

  • Scalability : Demonstrated at the kilogram scale.

  • Safety : Reduced exposure to gaseous HBr due to the aqueous-organic interface.

  • Yield : 90% with 99% purity after recrystallization.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods:

Method Reagents Yield Purity Safety Considerations
HBr-Mediated BrominationHBr (aqueous/acetic acid)86–91%>95%Low toxicity, minimal byproducts
Biphasic BrominationNa2CO31.5H2O2\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2, HBr90%99%Requires solvent handling

Critical Evaluation

  • Cost-Effectiveness : HBr is cheaper than Na2CO31.5H2O2\text{Na}_2\text{CO}_3 \cdot 1.5\text{H}_2\text{O}_2, but the biphasic system offers better purity for pharmaceutical applications.

  • Environmental Impact : Hexane and trichloroethane in the biphasic method pose disposal challenges compared to CH2Cl2\text{CH}_2\text{Cl}_2 .

Alternative Pathways and Limitations

Radical Bromination with N-Bromosuccinimide (NBS)

While NBS is effective for allylic bromination, its application to 4-isobutoxybenzyl systems is limited by:

  • Regioselectivity : Competing aromatic bromination at the isobutoxy group’s ortho/para positions.

  • Cost : NBS is 5–10× more expensive than HBr.

Electrophilic Bromination with Br2\text{Br}_2

Direct use of Br2\text{Br}_2 is avoided due to:

  • Toxicity : Corrosive and requires specialized equipment.

  • Byproducts : HBr gas generation necessitates scrubbing systems.

Industrial-Scale Optimization Strategies

Catalyst Screening

Lewis acids like SnCl4\text{SnCl}_4 (used in 4-isopropylbenzyl bromide synthesis) were tested but showed no yield improvement over HBr alone.

Solvent Effects

  • Polar Solvents : Acetic acid increases reaction rate but complicates product isolation.

  • Nonpolar Solvents : Hexane enhances crystallization but slows kinetics.

Temperature Control

Maintaining 35–40°C optimizes reaction speed without promoting side reactions (e.g., ether cleavage) .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Isobutoxybenzyl bromide in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact .
  • Work in a fume hood to avoid inhalation of vapors, and store the compound in a cool, dry place away from incompatible materials like strong bases or oxidizing agents .
  • In case of exposure, flush eyes with water for 10–15 minutes and seek immediate medical attention .

Q. How can researchers synthesize this compound from precursor compounds?

  • Methodological Answer :

  • A plausible route involves nucleophilic substitution: React 4-isobutoxybenzyl alcohol with hydrobromic acid (HBr) in the presence of a catalyst like PBr₃.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify the product using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the benzyl bromide moiety (δ ~4.5 ppm for CH₂Br) and isobutoxy group (δ ~1.0 ppm for -CH(CH₃)₂) .
  • IR Spectroscopy : Confirm the C-Br stretch (~550–600 cm⁻¹) and ether C-O-C absorption (~1100 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₅BrO (M⁺) .

Q. How should researchers purify this compound to achieve high yields?

  • Methodological Answer :

  • Use fractional distillation under reduced pressure (boiling point ~200–220°C) or recrystallization from a non-polar solvent (e.g., hexane) .
  • Confirm purity via melting point analysis (if solid) or gas chromatography (GC) with flame ionization detection .

Q. What are the critical stability considerations for long-term storage of this compound?

  • Methodological Answer :

  • Store in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation.
  • Regularly test for degradation using HPLC or GC-MS; discard if discoloration or precipitate forms .

Advanced Research Questions

Q. How does the steric hindrance of the isobutoxy group influence the reactivity of this compound in SN₂ reactions?

  • Methodological Answer :

  • Compare kinetic studies with less hindered analogs (e.g., 4-methoxybenzyl bromide) using nucleophiles like sodium iodide in acetone.
  • Monitor reaction rates via conductivity measurements or bromide ion-selective electrodes .

Q. What advanced analytical methods can quantify trace bromide ions released during reactions with this compound?

  • Methodological Answer :

  • Capillary Electrophoresis (CE) : Optimize buffer composition (e.g., borate buffer, pH 9.2) to resolve Br⁻ from Cl⁻. Use direct UV detection at 200 nm .
  • Ion Chromatography : Employ a Dionex AS23 column with suppressed conductivity detection for sub-ppm sensitivity .

Q. How can researchers design experiments to resolve contradictions in reported thermal decomposition products of this compound?

  • Methodological Answer :

  • Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., HBr, isobutylene).
  • Compare results under inert (N₂) vs. oxidative (air) atmospheres to assess environmental impacts .

Q. What mechanistic insights can isotopic labeling provide for reactions involving this compound?

  • Methodological Answer :

  • Synthesize a deuterated analog (e.g., CD₂Br group) and track kinetic isotope effects (KIE) in SN₂ reactions.
  • Use ²H NMR to confirm labeling efficiency and monitor reaction intermediates .

Q. How can computational modeling predict the solvolysis behavior of this compound in different solvents?

  • Methodological Answer :

  • Apply density functional theory (DFT) to calculate transition-state energies in solvents like ethanol vs. DMSO.
  • Validate predictions experimentally using conductivity measurements or Arrhenius plots .

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